molecular formula C10H12N2O4 B1353856 Ethyl 4-(methylamino)-3-nitrobenzoate CAS No. 71254-71-2

Ethyl 4-(methylamino)-3-nitrobenzoate

Cat. No.: B1353856
CAS No.: 71254-71-2
M. Wt: 224.21 g/mol
InChI Key: VBBWOFYWXQZACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(methylamino)-3-nitrobenzoate: is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an ethyl ester group, a nitro group, and a methylamino group attached to a benzene ring

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various cellular targets

Mode of Action

It’s known that similar compounds can interact with their targets in a variety of ways, such as binding to receptors or enzymes, altering their function . More research is required to fully understand the specific interactions of this compound.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways

Pharmacokinetics

Similar compounds have been found to have varying bioavailability and are metabolized in the liver . More research is needed to understand the specific ADME properties of this compound.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level

Action Environment

The action, efficacy, and stability of Ethyl 4-(methylamino)-3-nitrobenzoate can be influenced by various environmental factors. For example, the pH, temperature, and presence of other compounds can affect the activity and stability of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate typically involves a multi-step process:

    Nitration of Ethyl Benzoate: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the ester group, forming Ethyl 3-nitrobenzoate.

    Amination: The nitro compound is then subjected to a reductive amination process. This involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, followed by methylation using formaldehyde and formic acid to introduce the methylamino group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylamino)-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: Ethyl 4-(methylamino)-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-(Methylamino)-3-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-(methylamino)-3-nitrobenzoate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Comparison with Similar Compounds

Ethyl 4-(methylamino)-3-nitrobenzoate can be compared with similar compounds such as:

    Ethyl 4-aminobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Ethyl 4-(dimethylamino)-3-nitrobenzoate: Contains an additional methyl group on the amino nitrogen, which can influence its steric and electronic properties.

    Mthis compound: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(methylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(13)7-4-5-8(11-2)9(6-7)12(14)15/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBWOFYWXQZACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500305
Record name Ethyl 4-(methylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71254-71-2
Record name Ethyl 4-(methylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 4-fluoro-3-nitrobenzoate (10.0 g, 46.9 mmol) prepared in the Step 1-1-1 was dissolved in methanol (40 ml), and triethylamine (10 ml, 70.4=01) was added thereto. Under an ice cooling, a 40% methylamine-methanol solution (5.50 g, 70.4 mmol) was added to the mixture. After the resulting mixture was stirred for one hour under an ice cooling, ice water was added thereto. The precipitate was separated by filtration and washed with water. The washed product was subjected to through circulation drying overnight to give the title compound (10.4 g, 99%) as a yellow powder.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
methylamine methanol
Quantity
5.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(methylamino)-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(methylamino)-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(methylamino)-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(methylamino)-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(methylamino)-3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(methylamino)-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.